N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide
Description
N-(4-Fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a fluorinated benzo[d]thiazole core and a pyridin-3-ylmethyl substituent. The compound’s structure combines a benzothiazole ring (substituted with fluorine at the 4-position) with a 3-methylbenzamide group, further functionalized by a pyridine-containing side chain.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c1-14-5-2-7-16(11-14)20(26)25(13-15-6-4-10-23-12-15)21-24-19-17(22)8-3-9-18(19)27-21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMWABWHTNVCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the 4-fluorobenzo[d]thiazole core. This can be achieved by reacting 4-fluoroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with bromine.
Attachment of the Benzamide Group: The benzothiazole core is then coupled with 3-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Introduction of the Pyridin-3-ylmethyl Group: The final step involves the alkylation of the benzamide with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The 4-fluorobenzo[d]thiazole group in the target compound differentiates it from non-fluorinated analogs like 3o . Fluorine often improves lipophilicity and bioavailability compared to chlorine or methyl groups in compounds like 4d .
- Pyridine Functionalization: The pyridin-3-ylmethyl group may enhance solubility or receptor interactions relative to morpholinomethyl (4d) or piperazinyl substituents .
- Synthetic Feasibility : Rh-catalyzed C-H amidation (used for 3o ) could be a viable route for synthesizing the target compound, though yields and purity depend on substituent compatibility .
Physicochemical Properties
- Melting Points : Fluorinated benzothiazoles (e.g., 3-BTHPB in ) often exhibit higher melting points due to increased molecular rigidity. The target compound’s melting point is likely comparable to 3o (181°C) but may vary with fluorine’s electronic effects .
- Spectral Data : HRMS and NMR data for analogs (e.g., 4d , 3o ) confirm structural integrity. For the target compound, ¹H NMR would show distinct signals for the pyridin-3-ylmethyl protons (δ ~4.5–5.0 ppm for N-CH₂) and fluorine-induced deshielding in ¹³C NMR .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The compound is synthesized through a multi-step process involving the formation of a benzothiazole core followed by the attachment of a benzamide group. The synthesis typically includes:
- Formation of the Benzothiazole Core : This involves reacting 4-fluoroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with bromine.
- Attachment of the Benzamide Group : The benzothiazole is coupled with 3-methylbenzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes involved in inflammatory processes or cancer progression, thereby exerting therapeutic effects .
2.2 Anticancer Properties
Research indicates that compounds with similar structures exhibit potent antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have demonstrated the ability to bind covalently to cytochrome P450 enzymes, leading to DNA adduct formation and subsequent cell death in sensitive cancer cells .
3. Case Studies and Research Findings
Several studies have investigated the biological effects of thiazole derivatives, providing insights into the potential applications of this compound:
4. Therapeutic Applications
The compound is being explored for various therapeutic applications:
- Anticancer Therapy : Given its mechanism of action and structural similarities to other effective anticancer agents, it holds promise for further development in cancer treatment.
- Anti-inflammatory Agents : Its ability to modulate enzyme activity suggests potential use in treating inflammatory diseases.
5.
This compound represents a significant area of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research will be crucial in elucidating its full capabilities and developing it into effective treatments.
Q & A
Q. What are the key synthetic strategies for preparing N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide?
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the benzothiazole and pyridinylmethyl moieties. Key steps include:
- Amide bond formation between 3-methylbenzoyl chloride and the secondary amine group of 4-fluorobenzo[d]thiazol-2-amine under anhydrous conditions (e.g., using dichloromethane as a solvent and triethylamine as a base) .
- N-alkylation of the pyridin-3-ylmethyl group via nucleophilic substitution, requiring precise temperature control (e.g., reflux in acetonitrile) to avoid side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry. For example, the fluorobenzothiazole proton signals appear as doublets in the aromatic region (δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] at m/z 409.12) .
- X-ray Crystallography : To resolve crystal packing and confirm the spatial arrangement of the pyridinylmethyl and benzothiazole groups .
Advanced Research Questions
Q. What methodologies are used to investigate the compound’s mechanism of action in biological systems?
Advanced studies employ:
- Molecular Docking : Computational modeling to predict binding affinities with targets like kinase enzymes (e.g., EGFR or VEGFR2). The fluorobenzothiazole moiety often participates in hydrophobic interactions, while the pyridinylmethyl group may form hydrogen bonds .
- Surface Plasmon Resonance (SPR) : To quantify binding kinetics (e.g., values) with purified protein targets .
- Cell-Based Assays : Dose-response experiments (IC determination) in cancer cell lines (e.g., MCF-7 or A549) using MTT or ATP-luminescence assays .
Q. How should researchers address contradictory data in biological activity across similar derivatives?
Discrepancies often arise from structural variations (e.g., substituent electronegativity or steric effects). For example:
- Fluorine vs. Chlorine Substituents : Fluorine’s electron-withdrawing effect may enhance binding to polar active sites, whereas bulkier chlorine could reduce solubility and alter activity .
- Methyl vs. Ethyl Groups : A methyl group on the benzamide (as in this compound) may improve metabolic stability compared to ethyl analogs, as seen in pharmacokinetic studies .
- Resolution : Use comparative SAR (Structure-Activity Relationship) studies with analogs (e.g., from ’s table) to isolate critical functional groups .
Q. What strategies optimize the compound’s biological activity while minimizing off-target effects?
- Selective Functionalization : Introducing sulfonyl or morpholine groups (as in ) can enhance target specificity by increasing hydrogen-bonding potential .
- Prodrug Modifications : Masking the pyridinylmethyl group with enzymatically cleavable moieties (e.g., ester linkages) to improve bioavailability .
- In Silico Toxicity Screening : Tools like SwissADME to predict CYP450 interactions or hERG channel binding, which correlate with cardiotoxicity risks .
Key Research Recommendations
- Prioritize metabolite identification using LC-MS/MS to assess in vivo stability.
- Explore combination therapies with standard chemotherapeutics to evaluate synergistic effects.
- Conduct crystallographic studies of the compound bound to its primary target to guide rational drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
